Bistachybotrysin E
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Overview
Description
Bistachybotrysin E is a natural product derived from the fungus Stachybotrys chartarum. It is a phenylspirodrimane dimer known for its cytotoxic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bistachybotrysin E involves complex organic reactions. One of the methods includes the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a concentration of 40 mg/mL . The detailed synthetic routes and reaction conditions are often proprietary and specific to research laboratories.
Industrial Production Methods
Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale synthesis, which involves precise control of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Bistachybotrysin E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Bistachybotrysin E has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and to develop new synthetic methodologies.
Biology: The compound’s cytotoxic properties make it a valuable tool for studying cell death mechanisms and for developing potential anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: Although not widely used industrially, its unique chemical properties make it a subject of interest for developing new materials and chemical processes
Mechanism of Action
The mechanism of action of Bistachybotrysin E involves its interaction with cellular components, leading to cytotoxic effects. The compound targets specific molecular pathways, disrupting cellular functions and inducing cell death. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis .
Comparison with Similar Compounds
Bistachybotrysin E is part of a family of phenylspirodrimane dimers, which includes compounds like Bistachybotrysin J and Bistachybotrysin Y. These compounds share similar structural features but differ in their specific functional groups and biological activities.
List of Similar Compounds
- Bistachybotrysin J
- Bistachybotrysin Y
- Bistachybotrysin D
- Bistachybotrysin W
These compounds are also derived from Stachybotrys chartarum and exhibit varying degrees of biological activity .
Properties
Molecular Formula |
C47H64O9 |
---|---|
Molecular Weight |
773.0 g/mol |
IUPAC Name |
(3R,4aS,7R,7'S,8R,8'S,8aS)-7'-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]-3,4'-dihydroxy-8'-methoxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-cyclopenta[g][1]benzofuran]-6'-one |
InChI |
InChI=1S/C47H64O9/c1-23-10-12-31-42(3,4)33(51)14-16-44(31,7)46(23)20-27-29(49)18-25(22-48)35(39(27)55-46)37-38(53)26-19-30(50)28-21-47(56-40(28)36(26)41(37)54-9)24(2)11-13-32-43(5,6)34(52)15-17-45(32,47)8/h18-19,23-24,31-34,37,41,48-52H,10-17,20-22H2,1-9H3/t23-,24-,31+,32+,33-,34-,37-,41-,44+,45+,46-,47-/m1/s1 |
InChI Key |
MNXSMYRWPCDCOZ-FTBBBMSZSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)[C@H]5[C@@H](C6=C7C(=C(C=C6C5=O)O)C[C@@]8(O7)[C@@H](CC[C@@H]9[C@@]8(CC[C@H](C9(C)C)O)C)C)OC)CO)O)(CC[C@H](C2(C)C)O)C |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C5C(C6=C7C(=C(C=C6C5=O)O)CC8(O7)C(CCC9C8(CCC(C9(C)C)O)C)C)OC)CO)O)C)O)(C)C |
Origin of Product |
United States |
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